Product packaging for Indicine N-Oxide-D7(Cat. No.:)

Indicine N-Oxide-D7

Cat. No.: B1163175
M. Wt: 322.41
Attention: For research use only. Not for human or veterinary use.
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Description

The Landscape of Pyrrolizidine (B1209537) Alkaloids and N-Oxides

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species, comprising over 660 identified structures. nih.gov These alkaloids and their corresponding N-oxides are produced by plants as a defense mechanism. nih.gov Structurally, PAs are esters composed of a necine base, which contains a pyrrolizidine ring, and one or more necic acids. nih.govnih.gov They can exist as tertiary bases or as N-oxides, with both forms often coexisting in the plant. mdpi.com

The structural diversity of PAs is vast, arising from different necine bases and necic acids. nih.gov The main types of necine bases are retronecine (B1221780), heliotridine, otonecine, and platynecine. nih.govmdpi.commdpi.com This structural variety contributes to their wide range of biological activities. nih.gov

Indicine (B129459) N-Oxide: A Preclinical Compound of Interest

Indicine N-oxide, the parent compound of Indicine N-Oxide-D7, is a pyrrolizidine alkaloid isolated from the plant Heliotropium indicum. usbio.netpharmaffiliates.com It has been the subject of preclinical investigations due to its observed antitumor and antimitotic properties. usbio.netpharmaffiliates.commedchemexpress.com Research has shown that Indicine N-oxide can inhibit the proliferation of various cancer cell lines and block cell cycle progression at mitosis. nih.govresearchgate.netchemfaces.com Its mechanism of action is thought to involve the depolymerization of microtubules and DNA damage. nih.govresearchgate.netchemfaces.com Phase I and II clinical trials have been conducted to evaluate its potential in treating leukemia and solid tumors in both adults and children. usbio.netpharmaffiliates.commedchemexpress.com

N-Oxidation in Pyrrolizidine Alkaloid Biotransformation

N-oxidation is a crucial step in the biotransformation of pyrrolizidine alkaloids. mdpi.com This process, which involves the oxygenation of the nitrogen atom in the pyrrolizidine ring, can occur both in plants and in mammalian systems, particularly in the liver. mdpi.comthieme-connect.com The N-oxide form of a PA is generally more water-soluble and can be seen as a detoxification pathway, facilitating excretion. mdpi.comacs.orgsemanticscholar.org However, N-oxides can also be reduced back to their parent tertiary amine PAs by gut flora and hepatic enzymes. thieme-connect.comnih.gov This reduction is significant because the parent PA can then be metabolically activated to toxic pyrrolic metabolites. thieme-connect.com The enzymes responsible for N-oxidation include flavin-containing monooxygenases and cytochromes P-450, and their relative contributions can vary depending on the species and tissue. nih.gov

The Role of Deuterated Analogs in Scientific Research

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in chemical biology and pharmaceutical research. acs.orgmusechem.comsymeres.com This isotopic labeling allows for precise tracking of molecules in biological systems. musechem.com

Isotopic Labeling for Mechanistic Insights in Drug Metabolism

The use of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is a powerful technique for elucidating drug metabolism pathways. acs.orgsymeres.com By incorporating these isotopes into a drug molecule, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry and NMR spectroscopy. acs.orgmusechem.com

A key advantage of deuterium substitution is the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. acs.org This effect can be exploited to slow down drug metabolism at specific sites, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. symeres.comnih.govuobaghdad.edu.iqresearchgate.net This approach has led to the development of FDA-approved deuterated drugs. acs.orgnih.gov

This compound as a Research Probe

This compound serves as a labeled analog of Indicine N-oxide for use in research. usbio.netpharmaffiliates.com Its application is primarily in advanced pharmacokinetic and biotransformation studies. By using the deuterated form, researchers can more accurately quantify the parent compound and its metabolites in complex biological matrices. This is particularly useful for distinguishing the administered compound from its endogenously formed metabolites and for conducting detailed studies on the metabolic fate of Indicine N-oxide. acs.orgnih.gov The use of stable isotope-labeled internal standards, such as this compound, is a standard practice in quantitative bioanalysis to ensure accuracy and precision. aoac.org

Key Research Trajectories and Academic Significance

The study of this compound is situated at the intersection of natural product chemistry, pharmacology, and drug metabolism. Research involving this compound contributes to a deeper understanding of:

Pyrrolizidine Alkaloid Toxicology: By enabling precise tracking and quantification, this compound helps in elucidating the metabolic pathways that lead to the toxicity of certain PAs.

Drug Development: The use of deuterated analogs like this compound is a key strategy in modern drug discovery to improve the pharmacokinetic properties of lead compounds. nih.govtandfonline.com

Analytical Methodology: The synthesis and use of this compound are integral to the development of robust analytical methods for detecting and quantifying pyrrolizidine alkaloids in various matrices, including food and herbal products. aoac.org

Properties

Molecular Formula

C₁₅H₁₈D₇NO₆

Molecular Weight

322.41

Synonyms

(2R,3S)-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid [(1R,7aS)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester-D7;  _x000B_[1R-[1α,7(2R*,3S*),7aβ]]-2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrroliz

Origin of Product

United States

Advanced Synthesis and Derivation Methodologies for Indicine N Oxide D7

Stereoselective Synthesis Strategies for Indicine (B129459) N-Oxide-D7

The stereoselective synthesis of Indicine N-Oxide-D7 presents a significant chemical challenge due to the multiple chiral centers within its pyrrolizidine (B1209537) alkaloid core. semanticscholar.org The synthetic route is typically a multi-step process that begins with readily available precursors and requires careful control at each stage to achieve the desired stereochemistry. nih.gov

Precursor Synthesis and Regioselective Deuterium (B1214612) Incorporation Techniques

The synthesis of this compound generally starts with the creation of a suitable precursor, which is often a derivative of the pyrrolizidine ring system. A frequently used precursor is retronecine (B1221780), which provides the fundamental bicyclic structure of indicine. nih.gov The primary difficulty lies in the regioselective introduction of seven deuterium atoms. This is typically accomplished through a sequence of reduction and oxidation reactions utilizing deuterium-labeled reagents. researchgate.net

For example, the synthesis can be initiated by reducing a suitable keto-ester precursor with a deuterated reducing agent like sodium borodeuteride (NaBD4) to introduce deuterium at specific locations. The regioselectivity of this deuteration is managed by the strategic use of protecting groups and precise reaction conditions. Following this, the resulting deuterated retronecine is esterified with a deuterated version of an appropriate necic acid, such as trachelanthic or viridifloric acid, to form deuterated indicine. nih.gov This intermediate is then oxidized to yield the final product, this compound. nih.gov

Key Deuteration Reagents and Their Functions:

Sodium borodeuteride (NaBD4): Utilized for the reduction of carbonyl groups, which introduces deuterium at the subsequent alcohol position.

Lithium aluminum deuteride (B1239839) (LiAlD4): A more powerful reducing agent used for esters and carboxylic acids, allowing for the incorporation of deuterium at several sites.

Deuterium gas (D2) with a metal catalyst (e.g., Palladium on carbon): Used for the catalytic deuterogenation of double bonds within the pyrrolizidine core. researchgate.net

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is crucial for the function of this compound as an internal standard in analytical chemistry. epsoweb.orgisotope.com Optimization strategies are centered on minimizing isotopic scrambling and ensuring that all seven deuterium atoms are incorporated into the desired positions. isotope.com

This requires the careful selection of deuterated reagents with high isotopic enrichment, typically greater than 98% deuterium. isotope.com Reaction parameters such as temperature, solvent, and reaction duration are meticulously controlled to prevent hydrogen/deuterium (H/D) exchange reactions with the solvent or other reagents. The purification of intermediates at every stage is vital to remove any partially deuterated or non-deuterated compounds. High-performance liquid chromatography (HPLC) is frequently used for this purification. biocrick.comsigmaaldrich.com

Table 1: Factors Influencing Deuteration Efficiency and Isotopic Purity
FactorInfluence on SynthesisOptimization Strategy
Isotopic Enrichment of Reagents Directly affects the final isotopic purity of the product. isotope.comUse of reagents with the highest available deuterium content (>98%). isotope.com
Reaction Temperature Higher temperatures can increase the likelihood of H/D exchange. researchgate.netConducting reactions at the lowest feasible temperature.
Solvent Choice Protic solvents can lead to isotopic scrambling. researchgate.netUse of aprotic, anhydrous solvents (e.g., THF, diethyl ether).
Purification Methods Incomplete separation of intermediates can result in lower purity.Multi-step purification using techniques like column chromatography and HPLC. biocrick.com

Chemical Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding the connection between a molecule's chemical structure and its biological activity. google.com For this compound, this involves synthesizing a variety of analogues with methodical modifications to the original structure and assessing their properties. nih.gov

Synthesis of Analogues with Modified Pyrrolizidine Core Structures

Altering the bicyclic pyrrolizidine core of this compound can offer valuable insights into the structural necessities for its biological interactions. semanticscholar.org Synthetic approaches may include changing the ring size, adding or removing points of unsaturation, or modifying the stereochemistry at the bridgehead carbons. semanticscholar.orgrsc.org

For instance, analogues featuring a saturated pyrrolizidine ring, similar to platynecine, can be synthesized through the catalytic hydrogenation of an appropriate intermediate before the N-oxidation step. nih.gov The synthesis of enantiomeric or diastereomeric analogues can also be undertaken to explore the significance of stereochemistry in the molecule's biological activity. rsc.org

Functional Group Modifications and Their Synthetic Pathways

Modifying the functional groups of this compound, especially the ester side chain and the N-oxide group, represents another important direction for SAR studies. mdpi.com

Ester Side Chain Modification: The angelic acid-derived side chain can be substituted with other acyl groups that have different sizes, lipophilicity, and electronic characteristics. This is usually accomplished by synthesizing the deuterated retronecine core and then esterifying it with various carboxylic acid chlorides or anhydrides. nih.gov

N-Oxide Moiety: While the N-oxide is a key feature, it can be reduced to the corresponding tertiary amine (deuterated indicine) to evaluate the importance of this functional group for its activity. evitachem.com This reduction is typically carried out using mild reducing agents like phosphorus trichloride (B1173362) (PCl3).

Table 2: Examples of Functional Group Modifications and Synthetic Approaches
Modification TargetSynthetic ApproachRationale for SAR Study
Ester Side Chain Esterification of deuterated retronecine with various acyl chlorides. nih.govTo investigate the influence of the side chain's steric and electronic properties on activity.
Hydroxyl Groups Acylation or etherification of the hydroxyl groups on the pyrrolizidine core.To examine the role of hydrogen bonding in receptor interactions.
N-Oxide Reduction of the N-oxide to the tertiary amine. evitachem.comTo determine the significance of the N-oxide functionality for biological activity. nih.gov

Quality Control and Analytical Assessment of this compound Purity and Isotopic Enrichment

Strict quality control is vital to ensure the reliability of data produced using this compound. aoac.org This involves using a combination of analytical techniques to confirm the chemical purity and the level of isotopic labeling. rsc.org

The main methods for this assessment include:

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of this compound and to determine the isotopic distribution. rsc.org The relative intensities of the mass peaks provide a quantitative measure of isotopic enrichment. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the chemical purity of the final product, separating it from any unreacted starting materials, byproducts, or other impurities. biocrick.comsigmaaldrich.com A purity level of over 98% is generally required for its use as an analytical standard. biocrick.com

Table 3: Analytical Techniques for Quality Control of this compound
Analytical TechniqueParameter AssessedTypical Acceptance Criteria
Mass Spectrometry (MS) Isotopic EnrichmentDeuterium incorporation >98% isotope.comrsc.org
¹H NMR Spectroscopy Regioselectivity of DeuterationAbsence of signals at specified positions nih.gov
HPLC Chemical Purity>98% biocrick.com
High-Resolution MS Molecular Formula ConfirmationAccurate mass measurement within 5 ppm rsc.org

Sophisticated Analytical Methodologies for Indicine N Oxide D7 Research

Advanced Chromatographic Techniques for Quantitative Analysis of Indicine (B129459) N-Oxide-D7 and its Metabolites

Chromatographic separation is fundamental to the analysis of Indicine N-Oxide-D7, enabling its isolation from complex biological matrices prior to detection and quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the study.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Bioanalytical Quantification

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier technique for the sensitive and selective quantification of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs) in diverse matrices. researchgate.net This methodology is frequently employed in qualitative and quantitative investigations of pharmaceutical substances and biological specimens. researchgate.net The use of columns with smaller particle sizes (typically under 2 µm) in UHPLC leads to enhanced resolution, improved peak capacity, and greater efficiency compared to traditional HPLC. researchgate.netchromatographyonline.com This results in narrower peaks and higher quality chromatographic data in shorter analysis times. researchgate.netchromatographyonline.com

When coupled with a tandem mass spectrometer, such as a triple quadrupole, the technique offers exceptional selectivity and sensitivity. chromatographyonline.com The system is often operated in a selected reaction monitoring (SRM) mode, which provides quantitative data by monitoring specific precursor-to-product ion transitions. frontiersin.org For instance, in the analysis of similar compounds, positive electrospray ionization (ESI+) is commonly utilized. frontiersin.orgnih.gov The development of a UHPLC-MS/MS method is essential for determining the levels of these compounds in various products to ensure quality and safety. nih.gov The method's validation typically includes assessments of linearity, sensitivity, accuracy, precision, extraction recovery, and matrix effects. frontiersin.org Given the scarcity of data on PAs in many products, there is a significant need to measure their levels, making robust analytical methods like UHPLC-MS/MS crucial. researchgate.net

Table 1: Representative UHPLC-MS/MS Parameters for the Analysis of Pyrrolizidine Alkaloid N-Oxides

Parameter Typical Setting Source
Chromatography System Waters Acquity UPLC or similar nih.gov
Column Reversed-phase (e.g., Acquity UPLC BEH Shield RP18, HSS T3) frontiersin.orgnih.gov
Mobile Phase Gradient elution with water and acetonitrile, often with formic acid frontiersin.orgnih.gov
Flow Rate 0.3 - 0.6 mL/min chromatographyonline.comnih.gov
Ionization Source Electrospray Ionization (ESI), typically in positive mode (ESI+) frontiersin.orgnih.gov
Mass Analyzer Triple Quadrupole (TQ) chromatographyonline.comnih.gov

| Acquisition Mode | Selected Reaction Monitoring (SRM) | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While many primary metabolites are not inherently volatile, they can be analyzed by GC-MS following chemical derivatization to increase their volatility and thermal stability. thermofisher.comnih.gov This process typically involves steps like methoximation of carbonyl groups and silylation of polar functional groups (-OH, -NH, -COOH). thermofisher.com

GC-MS is recognized as a core analytical technique in the characterization of the primary metabolome. The technique offers high chromatographic separation power and reproducible retention times. thermofisher.com When coupled with a mass spectrometer, particularly one using electron ionization (EI), it generates stable and reproducible molecular fragmentation patterns that are invaluable for metabolite identification. thermofisher.com These fragmentation patterns can be compared against extensive spectral libraries (e.g., NIST) for confident compound identification. thermofisher.com GC-MS can be used to separate complex mixtures, quantify analytes, and identify unknown peaks. thermofisher.com The analysis of volatile metabolites produced by various organisms is a common application, with the technique capable of identifying a wide range of chemical classes including ketones, alcohols, and alkenes. nih.gov

Table 2: Common Parameters for GC-MS-Based Metabolomics

Parameter Description Source
Derivatization Two-step process: methoximation followed by silylation thermofisher.com
Injection Method Split/Splitless injection
Column Capillary column with a stationary phase (e.g., 5% phenyl-methylpolysiloxane) thermofisher.com
Carrier Gas Inert gas, typically Helium or Hydrogen thermofisher.com
Ionization Mode Electron Ionization (EI) for fragmentation and library matching; Chemical Ionization (CI) for molecular ion confirmation thermofisher.com

| Mass Analyzer | Single Quadrupole, Triple Quadrupole (QqQ), or High-Resolution (e.g., Orbitrap) | thermofisher.comthermofisher.com |

Supercritical Fluid Chromatography (SFC) in this compound Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique possesses unique characteristics that distinguish it from both HPLC and GC. nih.gov A key advantage of SFC is its ability to separate non-volatile and thermally labile compounds that are challenging to analyze by GC. Furthermore, SFC often provides faster analysis times and uses less toxic, more environmentally friendly solvents compared to HPLC.

The principle of SFC is similar to HPLC, where a sample is injected into the mobile phase and flows through a packed column. The properties of the supercritical fluid mobile phase, such as its high diffusivity and low viscosity, allow for efficient separation. The selectivity can be tuned by altering pressure, temperature, or by adding organic modifiers (e.g., methanol) to the carbon dioxide, which expands the range of applicable molecules. researchgate.net SFC is well-suited for the analysis of natural products and has been applied to the separation of a wide variety of compounds, including amino acids and peptides. nih.gov Its applicability at both analytical and preparative scales makes it a versatile tool in pharmaceutical analysis. nih.gov

State-of-the-Art Spectroscopic and Spectrometric Characterization of this compound

Beyond chromatographic separation, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation and identification of this compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for accurate mass determination, which is essential for identifying unknown compounds and confirming molecular structures. longdom.org HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its "exact mass". This high mass accuracy, often better than 5 parts per million (ppm), enables the confident assignment of an elemental composition to the detected ion. longdom.orgspectroscopyonline.com

This capability is a significant advantage over nominal-mass instruments, as it allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas). In metabolite identification, HRMS provides increased specificity for both parent and fragment ions. spectroscopyonline.com The high resolving power of HRMS is crucial for eliminating chemical interferences from the matrix, which is a common challenge in the analysis of complex biological samples. spectroscopyonline.com The combination of high sensitivity and specificity makes HRMS an indispensable tool for identifying and characterizing metabolites in various scientific fields, including pharmaceuticals and toxicology. longdom.orgazolifesciences.com

Application of Infrared (IR) Spectroscopy in Compound Characterization

Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of this compound, providing critical information about its molecular structure and functional groups. The IR spectrum of an alkaloid N-oxide, such as indicine N-oxide, displays characteristic absorption bands that confirm its identity. A notable feature in the IR spectra of alkaloid N-oxides is the presence of a distinct vibration corresponding to the N-O group. rsc.org This N-O stretching vibration typically appears in the range of 928 cm⁻¹ to 971 cm⁻¹, providing strong evidence for the N-oxide functionality. rsc.org Furthermore, the introduction of an oxygen atom leads to a downfield shift of neighboring methyl, methylene, or methine groups in NMR spectra, which complements IR data. abcam.com The IR spectrum also shows broad peaks in the region of 2500 cm⁻¹ to 3660 cm⁻¹, which are indicative of O–H and C–H stretching, suggesting the presence of active hydrogen bonds within the molecule. rsc.org

The isotopic labeling of Indicine N-Oxide with seven deuterium (B1214612) (D) atoms to create this compound introduces specific changes to its IR spectrum. The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope results in a shift of the corresponding vibrational frequencies to lower wavenumbers. This isotopic shift is most pronounced for bonds directly involving the deuterium atoms (e.g., C-D). According to the principles of vibrational spectroscopy, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, the C-D stretching and bending vibrations will absorb at lower frequencies compared to the C-H vibrations in the unlabeled compound. This predictable shift provides a clear spectral signature to confirm the successful deuteration of the molecule and can be used to distinguish this compound from its non-deuterated counterpart.

A summary of key IR vibrational signals for alkaloid N-oxides is presented in the table below.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
N-OStretching928 - 971Characteristic signal for N-oxides. rsc.org
O-H / C-HStretching2500 - 3660Broad peaks indicating hydrogen bonding. rsc.org
C-DStretchingLower than C-HExpected shift due to the heavier deuterium isotope.

Method Development and Validation for this compound in Complex Biological Matrices

The quantitative analysis of this compound in complex biological matrices, such as plasma, serum, or urine, necessitates the development and validation of robust bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. nih.gov Method development focuses on optimizing chromatographic conditions to achieve efficient separation from endogenous matrix components and other potential metabolites, as well as tuning mass spectrometry parameters for selective and sensitive detection.

This compound serves as an ideal internal standard (IS) for the quantification of unlabeled indicine N-oxide. A suitable IS is crucial to correct for variability during sample preparation and analysis. fda.gov The use of a stable isotopically labeled (SIL) internal standard like this compound is considered the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization, which minimizes analytical error. scispace.com

Validation of the bioanalytical method is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the reliability, reproducibility, and accuracy of the analytical data. fda.govfda.gov This process involves a series of experiments to assess various method performance characteristics.

Optimization of Sample Preparation Techniques (e.g., SPE, LLE, Protein Precipitation)

Effective sample preparation is a critical step to remove interfering components from the biological matrix and to concentrate the analyte before instrumental analysis. The choice of technique depends on the analyte's properties and the nature of the matrix.

Protein Precipitation (PP): This is often the simplest and fastest method for removing proteins from plasma or serum samples. rsc.org It involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. rsc.orgphenomenex.com The supernatant, containing the analyte, is then separated by centrifugation. Optimization of this technique involves selecting the appropriate precipitating agent and ratio to maximize protein removal while ensuring high recovery of the analyte. Acetonitrile is often favored as it tends to precipitate proteins more effectively and results in cleaner extracts compared to methanol. rsc.org

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For pyrrolizidine alkaloids, LLE with an acidified aqueous phase can be employed to extract the basic alkaloid into an organic solvent after basification. nih.gov Optimization involves selecting a suitable organic solvent, adjusting the pH of the aqueous phase to control the ionization state of the analyte, and optimizing the extraction volume and mixing conditions to achieve high extraction efficiency and selectivity.

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup compared to PP and LLE. For pyrrolizidine alkaloids and their N-oxides, which are basic compounds, strong cation-exchange (SCX) SPE is highly effective. nih.govresearchgate.net In this method, the sample is loaded onto the SPE cartridge under acidic conditions, where the positively charged alkaloids bind to the negatively charged sorbent. Interfering components are washed away, and the analytes are then eluted with a basic solvent mixture. nih.govnih.gov Optimization of SPE involves selecting the appropriate sorbent, conditioning and equilibration solvents, wash solutions to remove interferences, and an elution solvent that ensures complete recovery of the analyte.

The following table summarizes the key optimization parameters for each technique.

TechniqueKey Optimization ParametersAdvantagesDisadvantages
Protein Precipitation (PP) Precipitating agent (e.g., acetonitrile, methanol), sample-to-solvent ratio. rsc.orgFast, simple, low cost.Less clean extracts, potential for matrix effects. mdpi.com
Liquid-Liquid Extraction (LLE) Extraction solvent, pH of aqueous phase, solvent volume, mixing time. nih.govGood for removing salts and highly polar interferences.Can be labor-intensive, requires immiscible solvents.
Solid-Phase Extraction (SPE) Sorbent type (e.g., SCX), wash solution, elution solvent composition and volume. nih.govHigh selectivity, clean extracts, ability to concentrate the analyte. nih.govMore complex and costly than PP or LLE.

Bioanalytical Assay Validation Parameters for Isotopic Standards

When using a deuterated internal standard such as this compound, a full validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose. The validation process assesses several key parameters as outlined in regulatory guidelines. fda.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components, metabolites, and other concomitant medications. gmp-compliance.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte should be established. A calibration curve is generated using a blank matrix spiked with known concentrations of the analyte and a constant concentration of the internal standard. The curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels covering the expected range of quantification. gmp-compliance.org

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between replicate measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates and on different days. slideshare.net

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in an extracted sample to the response of an unextracted standard of the same concentration. gmp-compliance.org While 100% recovery is not required, it should be consistent and reproducible for both the analyte and the internal standard.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and the internal standard. Even with a co-eluting SIL-IS, differential matrix effects can occur, potentially due to slight differences in retention time between the deuterated and non-deuterated compounds. myadlm.org It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

Stability: The stability of the analyte and internal standard must be demonstrated under various conditions that reflect the sample handling and analysis process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. fda.gov

The table below outlines typical acceptance criteria for these validation parameters for LC-MS/MS assays.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to measure the analyte in the presence of interferences.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. regulations.gov
Accuracy Closeness of mean measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ). fda.gov
Precision Repeatability of measurements (expressed as RSD or CV).The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). fda.gov
Recovery Extraction efficiency of the method.Should be consistent, precise, and reproducible.
Stability Analyte stability under various storage and handling conditions.Analyte concentration should be within ±15% of the nominal concentration. fda.gov

Pharmacokinetic and Biotransformation Research of Indicine N Oxide D7

Preclinical Pharmacokinetic Profiling of Indicine (B129459) N-Oxide-D7 in Animal Models

Preclinical studies, primarily in animal models, are fundamental to characterizing the pharmacokinetic profile of a new chemical entity. While specific studies on Indicine N-Oxide-D7 are not detailed in the available literature, extensive research on Indicine N-oxide provides the basis for understanding its in vivo behavior.

The processes of absorption, distribution, and excretion determine the onset, intensity, and duration of a compound's action.

Absorption: Studies in rabbits indicate that Indicine N-oxide is absorbed after oral administration. nih.gov Oral delivery leads to an increased plasma concentration and urinary excretion of its primary metabolite, indicine, when compared to intravenous (i.v.) administration. nih.gov Pyrrolizidine (B1209537) alkaloids, as a class, are typically absorbed via ingestion. nih.gov

Distribution: Following administration, Indicine N-oxide distributes from the plasma into other body compartments, consistent with a two-compartment open model observed in human pharmacokinetic studies. nih.gov While it is not actively excreted into the bile, it is believed to enter the gut through passive diffusion after i.v. administration. nih.gov The liver is a key site of distribution for pyrrolizidine alkaloids. nih.gov The involvement of gut flora in its metabolism further suggests distribution to the gastrointestinal tract. nih.gov

Excretion: The primary route of excretion for the metabolites of Indicine N-oxide is through the urine. nih.gov Following i.v. administration of Indicine N-oxide, its metabolite, indicine, is excreted in the urine in a manner that is dependent on the dose. nih.gov

Systemic exposure and bioavailability are critical metrics for understanding a drug's pharmacokinetic profile. While specific bioavailability percentages for Indicine N-oxide are not provided in the reviewed literature, oral administration results in detectable plasma levels of its metabolite, suggesting it is orally available. nih.gov

Pharmacokinetic studies in pediatric cancer patients have provided key parameters for systemic exposure, which follow a two-compartment model. nih.gov

Table 1: Pharmacokinetic Parameters of Indicine N-oxide in Pediatric Patients

Parameter Mean Value Unit Source
Plasma Distribution Phase Half-Life 8 min nih.govchemfaces.com
Plasma Elimination Phase Half-Life 84 min nih.govchemfaces.com
Plasma Clearance 62 ml/min/m² nih.govchemfaces.com
Plasma Clearance 2.1 ml/min/kg nih.govchemfaces.com

Data derived from a study in 23 pediatric cancer patients. nih.govchemfaces.com

A sensitive analytical method using differential pulse polarography has been developed to quantify Indicine N-oxide in human plasma, with a recovery rate of 88 ± 7% from plasma samples. nih.gov

The distribution of Indicine N-oxide to specific tissues is driven by its physicochemical properties. Its metabolism in the liver and by gut microflora points to significant distribution to these sites. nih.gov Studies on related pyrrolizidine alkaloids confirm that the liver is a primary organ for distribution and metabolism. nih.gov

Plasma elimination kinetics in humans are characterized by a rapid distribution phase followed by a slower elimination phase. nih.gov The mean plasma elimination half-life was reported to be 84 minutes in a pediatric population, with clearance values decreasing with increasing age. nih.gov One patient with renal impairment showed a significantly longer elimination half-life (275 minutes) and reduced plasma clearance, suggesting a role for the kidneys in the elimination process. nih.govchemfaces.com

In Vitro and In Vivo Biotransformation Pathways of this compound

Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, typically facilitating their excretion. This process is generally divided into Phase I and Phase II reactions. longdom.orgdrughunter.com

Phase I reactions introduce or expose functional groups on the parent molecule. longdom.org For Indicine N-oxide, the most significant Phase I metabolic reaction is its reduction back to the parent pyrrolizidine alkaloid, indicine. nih.gov

In Vitro Findings: Both the hepatic microsomal fraction and gut flora have been shown to catalyze the anaerobic reduction of Indicine N-oxide to indicine in vitro. nih.gov

In Vivo Findings: Whole-animal studies in rabbits suggest that the gut flora play a major role in this metabolic reduction. nih.gov The administration of antibiotics like neomycin and erythromycin (B1671065), which reduce anaerobic gut bacteria, leads to decreased plasma levels and urinary excretion of indicine. nih.gov

While N-oxidation is typically considered a detoxification pathway for pyrrolizidine alkaloids, the resulting N-oxides can be readily reduced back to the more toxic parent alkaloids by enzymes in the liver and particularly by the intestinal microbiota. nih.govwur.nl The parent alkaloid, indicine, can then be a substrate for metabolic activation by Cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net The metabolism of pyrrolizidine alkaloids by CYP450 enzymes, such as CYP3A and CYP2B6, can lead to the formation of reactive pyrrolic ester metabolites (dehydropyrrolizidine alkaloids) that can bind to cellular macromolecules. nih.govnih.govwur.nl

Table 2: Summary of Indicine N-oxide Phase I Biotransformation

Reaction Location/Enzyme System Resulting Metabolite Source
Reduction Hepatic Microsomes, Gut Flora Indicine nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion. longdom.orgdrughunter.comuomus.edu.iq Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. longdom.orgslideshare.netresearchgate.net

While these pathways are the principal mechanisms for the detoxification and clearance of many drug metabolites, specific studies detailing the Phase II conjugation of Indicine N-oxide or its primary metabolite, indicine, were not identified in the reviewed literature. Generally, functional groups on the indicine molecule or its subsequent Phase I metabolites would be potential sites for conjugation with glucuronic acid, sulfate, or glutathione, catalyzed by UGTs, SULTs, and GSTs, respectively. longdom.orgdrughunter.comuomus.edu.iq The resulting conjugated products would be more water-soluble and readily excretable from the body, representing a detoxification pathway. uomus.edu.iqresearchgate.net

Role of Intestinal Microbiota in Reductive Biotransformation of this compound

The intestinal microbiota plays a pivotal role in the metabolic fate of this compound, primarily through its reductive biotransformation. Research has demonstrated that the gut flora can anaerobically reduce pyrrolizidine alkaloid N-oxides back to their corresponding tertiary pyrrolizidine alkaloids. mdpi.comcapes.gov.br In the case of this compound, this process yields indicine-d7 (B1163173).

Studies on the non-deuterated analogue, indicine N-oxide, have shown that both the hepatic microsomal fraction and the gut flora can catalyze its reduction to indicine in vitro. nih.gov However, compelling evidence from in vivo animal models, particularly in rabbits, suggests that the intestinal microbiota is the major contributor to this metabolic reduction. nih.gov This is further supported by findings that the administration of antibiotics such as neomycin and erythromycin, which suppress anaerobic gut bacteria, leads to a significant decrease in the plasma concentrations and urinary excretion of the reduced metabolite, indicine. nih.gov

The mechanism likely involves the passive diffusion of the highly water-soluble this compound into the gut lumen following administration, where it becomes available for microbial enzymes. nih.gov The anaerobic environment of the large intestine is particularly conducive to these reductive reactions. Physiologically based pharmacokinetic (PBPK) modeling of similar pyrrolizidine alkaloid N-oxides, such as riddelliine N-oxide, has further quantified the importance of the gut microbiota. These models have shown that the catalytic efficiency of the intestinal microbiota in reducing the N-oxide form is substantially higher—by orders of magnitude—than that of the liver or small intestine tissues. capes.gov.br This underscores the critical role of the gut microbiome in the bioactivation of these compounds, as the resulting tertiary alkaloids are often the more toxic species.

Table 1: Factors Influencing the Reductive Biotransformation of Indicine N-Oxide by Intestinal Microbiota

FactorDescriptionImplication for this compound MetabolismReference
Anaerobic Environment The low-oxygen conditions in the large intestine favor reductive metabolic pathways.Essential for the microbial reduction of the N-oxide to its tertiary amine. nih.gov
Microbial Enzymes Specific enzymes produced by gut bacteria catalyze the reduction of the N=O bond.The presence and activity of these enzymes determine the rate and extent of indicine-d7 formation. mdpi.comcapes.gov.br
Antibiotic Administration Drugs like neomycin and erythromycin reduce the population of anaerobic bacteria in the gut.Leads to decreased formation of indicine from indicine N-oxide, lowering plasma levels of the reduced metabolite. nih.gov
Route of Administration Oral administration leads to higher plasma concentrations of the reduced metabolite compared to intravenous administration.Suggests a more direct and extensive exposure of the compound to the gut microbiota. nih.gov

Investigation of Isotope Effects in this compound Metabolism

The use of isotopically labeled compounds like this compound is a powerful tool in metabolic research. The deuterium (B1214612) (D) atoms in the "D7" label can influence reaction rates and serve as a tracer to elucidate metabolic pathways.

Kinetic Isotope Effects (KIE) for Rate-Determining Steps in Enzymatic Transformations

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. copernicus.org In the case of this compound, the replacement of seven hydrogen atoms with deuterium can potentially alter the rates of its metabolic transformations, particularly if a carbon-deuterium (C-D) bond is broken in the rate-determining step of an enzymatic reaction. This is known as a primary KIE.

While specific studies on the KIE for this compound metabolism have not been reported in the reviewed literature, the principles of KIE can be applied to understand its potential metabolic fate. For instance, if the enzymatic N-oxidation or O-dealkylation by cytochrome P450 (CYP) enzymes involves the cleavage of a C-H bond at one of the deuterated positions in the rate-limiting step, a slower rate of metabolism would be expected for this compound compared to its non-deuterated counterpart. Research on other substrates, such as 6-methoxyquinoline, has demonstrated that KIEs can be used to probe the mechanisms of P450-mediated reactions, including N-oxygenation. nih.gov

Conversely, if the deuterium labels are not at positions involved in bond-breaking events in the rate-determining step, the observed KIE would be secondary and much smaller. Investigating the KIE for this compound could provide valuable insights into the specific enzymatic mechanisms and rate-limiting steps of its biotransformation, helping to distinguish between different metabolic pathways.

Deuterium Labeling for Tracing Specific Metabolic Fates and Intermediates

The stable isotope label in this compound makes it an excellent tracer for metabolic studies without the need for radioactive isotopes. usbio.net By using mass spectrometry-based techniques, researchers can track the fate of the deuterated molecule and its metabolites in biological systems. nih.govzeochem.com

Theoretically, administering this compound to a research model would allow for the precise quantification of its various metabolic pathways. For example, it would be possible to:

Trace the extent of reductive biotransformation: By measuring the ratio of indicine-d7 to the parent this compound in plasma, urine, and feces, the contribution of the gut microbiota to its metabolism can be accurately determined.

Identify and quantify other metabolites: The deuterium label would aid in the identification of novel or minor metabolites formed through hepatic or other enzymatic processes.

Elucidate metabolic switching: In the presence of inhibitors or in different physiological states, the deuterium label could help to reveal shifts in metabolic pathways.

Studies on other pyrrolizidine alkaloids have utilized isotope labeling (including deuterium) to follow their sequestration and metabolism in biological systems, demonstrating the utility of this approach. nih.gov The use of this compound as a metabolic tracer holds significant potential for providing a more detailed and quantitative understanding of its pharmacokinetic and biotransformation pathways.

Impact of Genetic Polymorphisms on this compound Metabolism in Research Models

The metabolism of this compound, like many xenobiotics, is subject to the influence of genetic polymorphisms in drug-metabolizing enzymes. These genetic variations can lead to significant inter-individual and inter-strain differences in metabolic profiles, efficacy, and toxicity.

The bioactivation of pyrrolizidine alkaloids (PAs), the class of compounds to which indicine belongs, is primarily catalyzed by cytochrome P450 (CYP) monooxygenases in the liver. e-lactancia.org Key isoforms involved in the metabolism of PAs include CYP3A4, CYP3A5, CYP2B, and CYP2D. e-lactancia.org Genetic polymorphisms in the genes encoding these enzymes are well-documented and can result in altered enzyme activity, ranging from poor to ultra-rapid metabolism. mdpi.comopenneurologyjournal.com For example, a subset of the Caucasian population (5–14%) are poor metabolizers due to a lack of CYP2D6 activity, which could theoretically alter their sensitivity to substances metabolized by this enzyme. mdpi.com

While direct studies on the impact of genetic polymorphisms on this compound metabolism are not available in the current literature, research on other PAs in different animal strains provides strong evidence for the importance of genetic factors. A notable example is the differential metabolism of senecionine, another PA, in Fischer 344 (F344) and Sprague-Dawley (SD) rat strains. researchgate.net Hepatic microsomes from F344 rats exhibit significantly higher rates of N-oxidation (a detoxification pathway for PAs) compared to SD rats. researchgate.net This difference is attributed to the primary involvement of flavin-containing monooxygenase (FMO) in F344 rats, whereas CYP2C11 is the main enzyme responsible for N-oxidation in SD rats. researchgate.netkoreascience.kr

These findings highlight that genetic differences between research models can lead to substantial variations in the balance between the activation and detoxification pathways of PAs. Therefore, when studying the pharmacokinetics and biotransformation of this compound, the genetic background of the research model is a critical variable that can significantly influence the experimental outcomes. Future research should consider using a panel of research models with known polymorphisms in relevant CYP and FMO genes to better understand the potential for inter-individual variability in human populations.

Table 2: Enzymes and Genetic Factors Potentially Influencing this compound Metabolism

Enzyme FamilySpecific IsoformsRole in Pyrrolizidine Alkaloid (PA) MetabolismPotential Impact of Genetic Polymorphisms on this compoundReference
Cytochrome P450 (CYP) CYP3A4, CYP3A5, CYP2B, CYP2DCatalyze the bioactivation of PAs to toxic pyrrolic metabolites. Also involved in N-oxidation.Variations in enzyme activity could alter the balance between toxification and detoxification pathways, affecting efficacy and toxicity. mdpi.come-lactancia.org
Flavin-Containing Monooxygenase (FMO) Not specifiedPrimarily involved in the detoxification of PAs through N-oxidation in some species/strains.Polymorphisms could lead to lower rates of detoxification, potentially increasing toxicity. Strain differences in research models (e.g., rats) are significant. researchgate.netkoreascience.kr
Intestinal Microbiota Various anaerobic bacteriaReductive biotransformation of the N-oxide to the tertiary amine (indicine-d7).Inter-individual differences in gut microbiome composition can lead to variability in the extent of reduction. nih.gov

Mechanistic and Preclinical Research of Indicine N Oxide D7

Investigation of Molecular Mechanisms of Action of Indicine (B129459) N-Oxide (Parent Compound)

The antitumor effects of Indicine N-Oxide are attributed to its interactions with fundamental cellular components and pathways. biocrick.commdpi.com Research has focused on identifying its cellular targets and understanding how it modulates key biological processes, as well as the role of its metabolites.

Cellular Target Identification and Validation in Preclinical Cell Lines

Studies have identified tubulin and DNA as primary cellular targets of Indicine N-Oxide. nih.gov Binding assays with purified goat brain tubulin revealed that Indicine N-Oxide interacts with tubulin at a site distinct from those of colchicine (B1669291) and taxol. nih.gov This interaction leads to a decrease in the polymer mass of both purified tubulin and microtubule-associated protein (MAP)-rich tubulin. nih.gov

Furthermore, computational analysis and experiments with pUC18 plasmid DNA have shown that Indicine N-Oxide binds to the minor groove of DNA, causing DNA damage. nih.govresearchgate.net This dual-targeting of both tubulin and DNA contributes to its cytotoxic effects. The compound has been shown to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. nih.govresearchgate.net

Modulation of Key Biological Pathways (e.g., Microtubule Dynamics, DNA Integrity)

Indicine N-Oxide disrupts key biological pathways essential for cell division and survival. At its half-maximal inhibitory concentration (IC50), which ranges from 46 to 100 μM in various cancer cell lines, it blocks cell cycle progression at the M-phase (mitosis). nih.govresearchgate.net At these concentrations, it does so without significantly altering the organization of the spindle and interphase microtubules. nih.gov However, at higher concentrations, it exerts a severe depolymerizing effect on both interphase and spindle microtubules, leading to significant disruption of microtubule dynamics. nih.govmdpi.com

The interaction of Indicine N-Oxide with DNA leads to a loss of DNA integrity. nih.govbiocrick.com This DNA-damaging effect, coupled with the disruption of microtubule function, is a key mechanism behind its toxicity and antiproliferative activity. nih.govmdpi.com

Role of Specific Metabolites in Mediating Preclinical Biological Effects

Indicine N-Oxide is considered a prodrug that can be metabolized in the body to its active form, indicine. nih.govevitachem.com This metabolic reduction is catalyzed by both hepatic microsomal fractions and gut flora. nih.gov The conversion to indicine is a critical step, as indicine itself exhibits significant biological activity. evitachem.com

The toxicity of pyrrolizidine (B1209537) alkaloids like indicine is often linked to the formation of reactive pyrrolic metabolites. evitachem.commdpi.com These metabolites are capable of binding to cellular macromolecules such as DNA and proteins, forming adducts and cross-links, which are considered the primary triggers for their genotoxic effects. mdpi.com Specifically, the metabolic activation of Indicine N-Oxide can lead to the formation of dehydro-pyrrolizidine alkaloid metabolites, which are known to be antimitotic and mutagenic. mdpi.com

In Vitro Pharmacological Activity Studies Utilizing Indicine N-Oxide-D7 as a Research Tool

This compound, as a labeled analogue of Indicine N-Oxide, is instrumental in preclinical studies for analytical purposes, such as in method development and validation for quantifying the compound and its metabolites in biological samples. usbio.netclearsynth.com

Cell-Based Assays for Specific Biological Activities (e.g., Antiproliferative Activity)

Cell-based assays have been fundamental in characterizing the antiproliferative activity of the parent compound, Indicine N-Oxide. nih.govmdpi.com Studies have demonstrated its ability to inhibit the proliferation of a range of cancer cell lines in a concentration-dependent manner. nih.govmdpi.com For instance, research has shown IC50 values between 46 and 100 μM across various cancer cell lines. nih.govresearchgate.net At these concentrations, the compound effectively halts the cell cycle at mitosis. mdpi.com

Table 1: Antiproliferative Activity of Indicine N-Oxide in Preclinical Cell Lines

Cell Line Type IC50 (µM) Reference
Various Cancer Cell Lines Cancer 46 - 100 nih.gov
B16 Mouse Melanoma Concentration-dependent inhibition mdpi.com
Walker 256 Rat Carcinosarcoma Concentration-dependent inhibition mdpi.com
P388 Murine Leukemia Concentration-dependent inhibition mdpi.com

Enzyme Inhibition/Activation Profiling

While specific enzyme inhibition/activation profiling data for this compound is not detailed in the provided context, the mechanism of its parent compound, Indicine N-Oxide, involves interaction with tubulin, which is a protein, but not typically classified as an enzyme inhibition/activation study in the classical sense. nih.govmdpi.com The metabolism of Indicine N-Oxide involves enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are responsible for its conversion. nih.gov The reduction to indicine is also an enzyme-catalyzed process occurring in the liver and by gut microflora. nih.gov Further research could utilize this compound to precisely study the kinetics of these enzymatic processes.

Receptor Binding and Ligand-Target Interaction Studies

The cytotoxic activity of Indicine N-oxide stems from its interaction with at least two primary cellular targets: tubulin and DNA. nih.govchemfaces.com

Research using purified goat brain tubulin revealed that Indicine N-oxide binds to tubulin at a distinct site, separate from those used by other microtubule agents like colchicine and taxol. nih.govchemfaces.com This binding inhibits the assembly of tubulin into microtubules and reduces the polymer mass of both purified tubulin and microtubule-associated protein (MAP)-rich tubulin. nih.govchemfaces.com At higher concentrations, this interaction leads to a significant depolymerizing effect on both interphase and spindle microtubules, which disrupts cellular division. nih.gov At its half-maximal inhibitory concentration (IC50), it effectively blocks the cell cycle at mitosis. nih.govchemfaces.com

In addition to its effects on the cytoskeleton, Indicine N-oxide also directly interacts with nucleic acids. nih.gov Studies demonstrated that it can induce the cleavage of pUC18 plasmid DNA, indicating a DNA-damaging capability. nih.govchemfaces.com Computational analysis has corroborated these findings, predicting that Indicine N-oxide binds to the minor groove of DNA. nih.govchemfaces.com This dual mechanism, targeting both microtubules and DNA, is believed to be the foundation of its antitumor properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The structure-activity relationship (SAR) for Indicine N-oxide is primarily understood by comparing its activity to that of its parent alkaloid, indicine, and other related pyrrolizidine alkaloids (PAs). The defining structural feature in this context is the N-oxide moiety.

Correlating Structural Modifications with Preclinical Biological Activities

A key aspect of the SAR for this class of compounds is the role of N-oxidation. The conversion of a tertiary pyrrolizidine alkaloid (like indicine) to its corresponding N-oxide is generally considered a detoxification pathway. researchgate.net The parent tertiary alkaloids are pro-toxins that require metabolic bioactivation by cytochrome P450 enzymes into reactive pyrrolic esters, which are potent alkylating agents responsible for cytotoxicity. researchgate.net In contrast, the N-oxides are significantly less cytotoxic. researchgate.net

The relative cytotoxicity of various PAs provides insight into the structural requirements for activity.

Table 1: Estimated Order of Cytotoxicity for Selected Pyrrolizidine Alkaloids and N-Oxides

CompoundRelative CytotoxicityClass
LasiocarpineHighestTertiary Alkaloid
SeneciphyllineHighTertiary Alkaloid
SenecionineHighTertiary Alkaloid
HeliotrineHighTertiary Alkaloid
RiddelliineMediumTertiary Alkaloid
MonocrotalineMediumTertiary Alkaloid
Riddelliine-N-oxideLowerN-Oxide
LycopsamineLowTertiary Alkaloid
IntermedineLowTertiary Alkaloid
Lasiocarpine-N-oxideLowestN-Oxide
Senecionine-N-oxideLowestN-Oxide
Data sourced from comparative in vitro cytotoxicity studies. researchgate.net

Computational Approaches for Predicting Molecular Interactions and SAR

Computational modeling has been employed to elucidate the molecular interactions of Indicine N-oxide. nih.gov Molecular docking simulations were used to investigate its interaction with DNA. nih.govresearchgate.net These computational analyses predicted that Indicine N-oxide preferentially binds at the minor groove of the DNA helix. nih.govchemfaces.com Such studies are crucial for visualizing ligand-target interactions at the atomic level and help to explain the experimentally observed DNA-damaging effects of the compound. nih.gov

Preclinical Efficacy Studies in Relevant Disease Models (Non-Human)

Indicine N-oxide has demonstrated notable antitumor efficacy in a variety of non-human preclinical models, which formed the basis for its selection for further development. usbio.netnih.gov Its activity is attributed to its antimitotic effects and its ability to induce chromosomal damage. nih.gov

Development and Validation of In Vitro and In Vivo Model Systems

In Vitro Models: The preclinical evaluation of Indicine N-oxide has utilized several in vitro systems. Its cytotoxic and antiproliferative effects were established across a range of cancer cell lines, where it inhibited proliferation with IC50 values between 46 and 100 μM. nih.govchemfaces.comresearchgate.net Purified tubulin assays were instrumental in validating its direct interaction with and inhibition of microtubule assembly. nih.govchemfaces.com Additionally, simple systems like the brine shrimp bioassay have been used as an initial screening tool to assess the general cytotoxicity of related PA N-oxides. ekb.eg

In Vivo Models: The murine P388 leukemia model was a critical early in vivo model that demonstrated the antitumor potential of Indicine N-oxide, leading to its further development by the National Cancer Institute. nih.gov The compound's efficacy was found to be dependent on the route and schedule of administration in these preclinical models. nih.gov

Pharmacodynamic Biomarker Identification and Quantification in Preclinical Models

Based on its mechanism of action, several pharmacodynamic biomarkers have been identified in preclinical models to quantify the biological effects of Indicine N-oxide.

Microtubule Disruption: A direct measure of target engagement is the quantification of microtubule polymer mass. In in vitro assays, treatment with Indicine N-oxide leads to a measurable decrease in the polymer mass of tubulin. nih.govchemfaces.com

Cell Cycle Arrest: A key pharmacodynamic effect is the blockage of cell cycle progression. nih.gov Flow cytometry can be used to quantify the accumulation of cells in the mitotic phase of the cell cycle following treatment. nih.govresearchgate.net

DNA Damage: The DNA-damaging activity of Indicine N-oxide can be assessed using plasmid DNA cleavage assays (e.g., with pUC18 plasmid), which serve as a direct biomarker of this mechanism. nih.govchemfaces.com Furthermore, the resulting chromosomal damage in treated cells is another potential biomarker of its effect. nih.gov

Applications of Indicine N Oxide D7 in Advanced Research Models

Utilization in Quantitative Bioanalytical Method Development and Validation

The development of robust and reliable bioanalytical methods is fundamental to pharmaceutical research. Indicine (B129459) N-Oxide-D7 is particularly suited for the development and validation of such methods, especially those involving the quantification of its non-labeled counterpart, Indicine N-oxide. clearsynth.com

Internal Standard Applications in Mass Spectrometry-Based Bioanalysis

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving accurate and reproducible results. carlroth.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and behavior during sample extraction, but is clearly distinguishable by the mass spectrometer.

Indicine N-Oxide-D7 perfectly fits this role for the quantification of Indicine N-oxide. Being a stable isotope-labeled (SIL) internal standard, it shares nearly identical physicochemical properties with the unlabeled analyte. acs.org This ensures that any sample loss during extraction, or variations in instrument response, affects both the analyte and the internal standard proportionally. The key difference is its molecular weight; the seven deuterium (B1214612) atoms give it a mass shift of +7 Da compared to the parent molecule (322.41 g/mol for D7 vs. 315.36 g/mol for the unlabeled compound). clearsynth.comhpc-standards.com This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously without interference. The use of a SIL IS is considered the gold standard in quantitative bioanalysis. mdpi.com

A study on the quantitative analysis of Indicine N-oxide in biological samples utilized a similar pyrrolizidine (B1209537) alkaloid, heliotrine-N-oxide, as an internal standard, demonstrating the viability of this analytical approach for the compound class. nih.gov The use of this compound would represent a further refinement of this methodology, providing even more reliable data due to its closer structural and chemical similarity to the analyte.

Enhancement of Analytical Accuracy and Precision in Complex Matrices

Biological samples such as plasma, urine, and tissue homogenates are inherently complex matrices that can significantly interfere with analyte quantification. mdpi.com A major challenge in bioanalysis is the "matrix effect," where endogenous components of the sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

The use of this compound as an internal standard is a highly effective strategy to mitigate these issues. Because it behaves almost identically to the unlabeled Indicine N-oxide during sample preparation and LC-MS analysis, it can effectively compensate for variability. acs.org If the matrix suppresses the signal, it will do so for both the analyte and the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to a significant improvement in the accuracy and precision of the results.

The effectiveness of using a deuterated internal standard to improve assay performance in complex matrices is well-documented. For instance, in the validation of an LC-MS/MS method for trimethylamine (B31210) N-oxide (TMAO), the use of its deuterated analog (TMAO-d9) is standard practice to ensure accuracy. mdpi.com The table below illustrates typical validation parameters that would be assessed for a bioanalytical method using this compound, based on regulatory guidelines for similar assays.

ParameterTypical Acceptance CriteriaRole of this compound
Linearity Correlation coefficient (r²) ≥ 0.99Ensures the response ratio (Analyte/IS) is proportional to concentration across a defined range.
Accuracy Mean value within ±15% of the nominal concentrationThe IS corrects for systematic errors, ensuring the measured concentration is close to the true value.
Precision Coefficient of variation (CV) ≤ 15%The IS corrects for random variations in the analytical process, ensuring high reproducibility.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%The co-eluting SIL IS effectively normalizes for signal suppression or enhancement from the biological matrix.
Recovery Consistent and reproducibleThe IS compensates for analyte loss during sample extraction and processing steps.
This table presents illustrative acceptance criteria for bioanalytical method validation as guided by regulatory bodies. The role of a stable isotope-labeled internal standard like this compound is highlighted.

Application in Metabolite Identification and Profiling Studies

Understanding how a compound is metabolized in the body is a critical aspect of drug discovery and toxicology. Deuterium labeling is a powerful technique for these investigations. acs.orgresearchgate.net

Tracing Metabolic Pathways and Identifying Novel Metabolites Using Deuterium Labeling

When this compound is introduced into a biological system, its metabolic fate can be traced by mass spectrometry. The deuterium atoms act as a stable, non-radioactive tag. Any metabolites formed from the parent compound will retain some or all of these deuterium atoms, and will therefore exhibit a characteristic mass signature that distinguishes them from endogenous molecules.

Research on the unlabeled Indicine N-oxide has shown that it undergoes metabolic reduction to form indicine. nih.gov By administering this compound, researchers could confirm this pathway by searching for the mass signal corresponding to indicine-D7 (B1163173). Furthermore, this technique allows for the discovery of previously unknown or minor metabolites. The mass spectrometer can be programmed to specifically screen for the isotopic pattern of the deuterated fragments, making it possible to pick out novel metabolite peaks from the complex background of a biological sample. This approach has been successfully applied to trace the metabolism of other deuterated pyrrolizidine alkaloids, such as lycopsamine-d7.

Quantitative Metabolomics Approaches for this compound

Quantitative metabolomics aims to measure the concentrations of many metabolites simultaneously. In this context, this compound can be used in targeted metabolomics studies to precisely quantify the formation of its metabolites over time. By spiking samples with known concentrations of synthesized, unlabeled metabolite standards, the ratio of the deuterated metabolite (formed in vivo) to the unlabeled standard can be used to determine the absolute concentration of the metabolite. This provides crucial data on the rate and extent of specific metabolic conversions, offering insights into enzyme kinetics and metabolic fluxes within the system.

Role in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy in quantitative measurements. It allows for results that are directly traceable to the International System of Units (SI). The principle of IDMS relies on adding a known amount of an isotopically labeled version of the analyte to a sample before any processing.

This compound is an ideal internal standard for the absolute quantification of Indicine N-oxide in various samples using IDMS. The procedure involves adding a precisely weighed amount of this compound to the sample containing an unknown quantity of Indicine N-oxide. After allowing the labeled and unlabeled compounds to equilibrate, the sample is analyzed by mass spectrometry. The ratio of the signals from the unlabeled analyte to the labeled standard is measured. Because the amount of labeled standard added is known, this ratio allows for the highly accurate calculation of the absolute amount of the unlabeled analyte in the original sample. This technique effectively eliminates uncertainties related to instrument calibration and sample preparation, providing a definitive quantitative result. The use of deuterated standards in IDMS has been demonstrated for the absolute quantification of related toxic metabolites, such as pyrrole-protein adducts formed from pyrrolizidine alkaloids. researchgate.net

Investigation of Drug-Drug Interactions (DDI) at the Metabolic Level

The potential for drug-drug interactions (DDI) is a critical consideration in drug development and clinical practice. This compound, owing to its metabolic fate, can be employed to probe the activity of specific enzyme systems.

Assessment of Enzyme Induction or Inhibition Using this compound as a Probe

The metabolism of Indicine N-oxide to its parent compound, indicine, is a key transformation that can be influenced by the activity of various enzymes. nih.gov In vitro studies have demonstrated that both hepatic microsomal fractions and gut flora are capable of catalyzing the anaerobic reduction of Indicine N-oxide. nih.gov This metabolic conversion provides a basis for using this compound as a probe to assess how co-administered drugs might induce or inhibit these metabolic pathways. For instance, a co-administered drug that induces the enzymes responsible for this reduction would lead to an increased rate of formation of deuterated indicine from this compound. Conversely, an inhibitory drug would decrease this conversion rate. By measuring the levels of this compound and its deuterated metabolite, researchers can gain insights into the DDI potential of a new chemical entity at the level of these specific metabolic pathways.

Use in Advanced Mechanistic Toxicological Pathway Elucidation

The toxicity of certain pyrrolizidine alkaloids is linked to their metabolic activation into reactive species. nih.gov this compound is instrumental in studies aimed at understanding these complex toxicological mechanisms.

Tracing Formation of Reactive Metabolites and Covalent Adducts

A significant aspect of the toxicity of compounds like indicine N-oxide is their potential to damage cellular macromolecules such as DNA. chemfaces.comresearchgate.net The metabolic conversion of Indicine N-oxide can lead to the formation of reactive pyrrolic esters. researchgate.net These electrophilic metabolites can then form covalent adducts with nucleophilic sites on DNA and proteins, leading to cellular damage and toxicity. nih.govchemfaces.comresearchgate.net The use of this compound allows for the sensitive and specific detection of these deuterated adducts using mass spectrometry. This enables researchers to trace the formation of reactive metabolites and their subsequent binding to cellular targets, providing direct evidence of the bioactivation pathway and helping to identify the specific molecules that are damaged. asms.org Computational analyses have also been employed to predict the binding sites of Indicine N-oxide on DNA, suggesting interaction with the minor groove. chemfaces.comresearchgate.netnih.gov

Future Research Directions and Translational Academic Perspectives for Indicine N Oxide D7

Development of Novel Indicine (B129459) N-Oxide-D7 Analogues with Enhanced Research Utility

The development of new analogues of Indicine N-oxide with improved therapeutic profiles or different biological activities is a logical step in oncological research. researchgate.net Consequently, the synthesis of corresponding deuterium-labeled versions of these new analogues will be essential. Future research will likely focus on creating a broader library of deuterated standards to support the preclinical and clinical development of next-generation pyrrolizidine (B1209537) alkaloid-based agents.

These novel D7-analogues would be indispensable for:

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Precisely tracking the metabolic fate of new drug candidates without isotopic interference.

Comparative Bioavailability/Bioequivalence (BA/BE) Studies: Comparing new formulations or synthetic routes of novel analogues against a reference standard.

Mechanism of Action Studies: Elucidating subtle differences in the metabolic pathways and target interactions of various analogues. For instance, studies on Indicine N-oxide have shown it interacts with tubulin and DNA; labeled analogues could help clarify these interactions for new derivatives. chemfaces.comnih.gov

The development pipeline would involve synthesizing novel parent analogues and then incorporating the stable isotope label, creating a suite of research tools that parallel the drug discovery process.

Integration of Indicine N-Oxide-D7 Research with Systems Biology and Computational Modeling Approaches

Systems biology and computational modeling offer powerful methodologies to understand the complex interactions of compounds like Indicine N-oxide within a biological system. This compound is poised to play a crucial role in validating these computational models.

Future integration could include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: this compound provides the high-quality quantitative data on absorption, distribution, metabolism, and excretion needed to build and validate PBPK models. nih.gov These models can simulate the compound's behavior in different populations and under various conditions, predicting potential toxicities and efficacy.

Network Pharmacology: This approach aims to understand drug action across multiple targets. innovareacademics.ininnovareacademics.in Experimental data generated using this compound as an internal standard can help verify the protein and pathway interactions predicted by network pharmacology models for the parent compound.

Computational Docking and Molecular Dynamics: While computational studies have predicted the binding of Indicine N-oxide to targets like the minor groove of DNA, experimental studies using labeled compounds are needed for confirmation. nih.gov Data from studies using this compound can refine these models, leading to a more accurate understanding of its molecular mechanisms.

The synergy between wet-lab experiments using this compound and in-silico modeling represents a powerful future direction for pyrrolizidine alkaloid research.

Advancements in Analytical Technologies for this compound Bioanalysis

This compound is primarily used as an internal standard in mass spectrometry-based bioanalysis. clearsynth.comaoac.org Future advancements in analytical technologies will enhance its utility and the sensitivity of detection methods.

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS platforms like Orbitrap and TOF-MS will allow for more precise and sensitive quantification of Indicine N-oxide in complex biological matrices, with this compound serving as an ideal internal standard.

Improved Chromatographic Methods: The development of faster and more efficient liquid chromatography (LC) methods, such as ultra-high-performance liquid chromatography (UHPLC), will shorten analysis times and improve the resolution of Indicine N-oxide from other related pyrrolizidine alkaloids. researchgate.net

Matrix-Specific Method Validation: As concerns grow about pyrrolizidine alkaloid contamination in food and herbal products, there is a need for robust, validated analytical methods for diverse matrices like honey, tea, and dietary supplements. measurlabs.com this compound is listed as a key standard for such testing under regulatory guidelines. aoac.org

Table 1: Current and Future Analytical Applications of this compound
TechnologyCurrent ApplicationFuture AdvancementImpact on Research
LC-MS/MSQuantitative bioanalysis in plasma and urine. nih.gov Used as a stable isotope-labeled internal standard. aoac.orgCoupling with UHPLC for high-throughput analysis. researchgate.net Miniaturization of systems.Faster sample processing for large-scale pharmacokinetic and metabolic studies.
High-Resolution Mass Spectrometry (HRMS)Metabolite identification and structural elucidation.Routine use in quantitative assays for higher specificity and lower detection limits.Improved accuracy in complex matrices (e.g., food, herbal supplements) and discovery of low-abundance metabolites.
Sample PreparationSolid-Phase Extraction (SPE) from biological fluids. bund.deAutomation of sample preparation; development of microextraction techniques.Increased reproducibility, reduced solvent consumption, and higher sample throughput.

Potential for this compound in Comprehensive Pyrrolizidine Alkaloid Biotransformation Network Studies

The toxicity of pyrrolizidine alkaloids (PAs) is closely linked to their biotransformation. PA N-oxides, like Indicine N-oxide, can be reduced back to their parent tertiary alkaloids by gut microbiota and hepatic enzymes, which can then be metabolically activated to toxic pyrrole (B145914) derivatives. nih.govresearchgate.net this compound is an invaluable tool for dissecting these complex metabolic networks.

Future research applications include:

Tracing Metabolic Pathways: Using this compound, researchers can definitively trace the conversion of the N-oxide to the parent amine (Indicine-d7) and subsequent metabolites in vivo and in vitro. This allows for precise quantification of the contribution of different metabolic pathways (e.g., gut flora vs. hepatic reduction). nih.gov

Investigating Enzyme Kinetics: The labeled standard can be used to study the kinetics of the enzymes responsible for both the reduction of the N-oxide and the subsequent activation of the resulting alkaloid, such as specific cytochrome P450 (CYP) isoforms. researchgate.net

Understanding Food-Drug Interactions: Studying how diet or co-administered drugs affect the gut microbiome and, consequently, the biotransformation of ingested PA N-oxides. Data from these studies are critical for assessing the health risks of PAs in the food supply.

Collaborative Research Opportunities and Funding Landscape for this compound Studies

The multifaceted nature of research involving this compound necessitates a collaborative approach. Future progress will depend on partnerships between academia, industry, and regulatory agencies.

Q & A

Q. What criteria define a statistically robust replication of this compound’s in vitro effects?

  • Methodological Answer: Replication requires independent experiments with the same effect size direction and magnitude (p < 0.05 in both studies). Use equivalence testing to confirm similarity, and report raw data, effect sizes (e.g., Cohen’s d), and 95% confidence intervals. Pre-register protocols on platforms like Open Science Framework (OSF) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.